molecular formula C18H13N3O3 B8544498 {2-[(3-Nitropyridin-2-yl)amino]phenyl}(phenyl)methanone CAS No. 89153-91-3

{2-[(3-Nitropyridin-2-yl)amino]phenyl}(phenyl)methanone

Cat. No. B8544498
Key on ui cas rn: 89153-91-3
M. Wt: 319.3 g/mol
InChI Key: MRMOTKGMMJMALA-UHFFFAOYSA-N
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Patent
US04518603

Procedure details

A mixture of 56.0 g (0.28 mole) of 2-aminobenzophenone and 49.6 g (0.31 mole) of 2-chloro-3-nitropyridine was heated by means of an oil bath with stirring at 150° C. for 45 minutes (evolution of hydrogen chloride gas ceased). The product was partitioned between 130 ml of methylene chloride and 250 ml aqueous bicarbonate solution. The aqueous layer was extracted three times with 50 ml portions of methylene chloride. All methylene chloride solutions were combined and dried over sodium sulfate and filtered. Methylene chloride was stripped off in a rotary vacuum evaporator to give a dark brown viscous oil. The product was purified by column chromatography, eluting with methylene chloride on silica gel. On evaporation of the methylene chloride, an orange oil was obtained which crystallized slowly. The crystals were triturated in 105 ml of 1:1 tert-butyl alcohol/petroleum ether (30→60). Crystalline yellow solid, 50.5 g (58%) was obtained by contrifuging and drying, m.p. 85° C.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].Cl[C:17]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][CH:20]=[CH:19][N:18]=1.Cl>>[N+:23]([C:22]1[C:17]([NH:1][C:2]2[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=2[C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:5])=[N:18][CH:19]=[CH:20][CH:21]=1)([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
49.6 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated by means of an oil bath
CUSTOM
Type
CUSTOM
Details
The product was partitioned between 130 ml of methylene chloride and 250 ml aqueous bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with 50 ml portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Methylene chloride was stripped off in a rotary vacuum evaporator
CUSTOM
Type
CUSTOM
Details
to give a dark brown viscous oil
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride on silica gel
CUSTOM
Type
CUSTOM
Details
On evaporation of the methylene chloride
CUSTOM
Type
CUSTOM
Details
an orange oil was obtained which
CUSTOM
Type
CUSTOM
Details
crystallized slowly
CUSTOM
Type
CUSTOM
Details
The crystals were triturated in 105 ml of 1:1 tert-butyl alcohol/petroleum ether (30→60)
CUSTOM
Type
CUSTOM
Details
Crystalline yellow solid, 50.5 g (58%) was obtained
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1=C(C=CC=C1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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